molecular formula C9H13N3O4S B1169562 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime CAS No. 175205-69-3

4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

Cat. No.: B1169562
CAS No.: 175205-69-3
M. Wt: 259.28 g/mol
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Description

[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate is a complex organic compound with a unique structure that combines a hydroxycarbamimidoyl group and a dimethylsulfamate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the reaction of 4-nitrophenyl N,N-dimethylsulfamate with hydroxylamine to introduce the hydroxycarbamimidoyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reduction of the nitro group to an amine, followed by the formation of the hydroxycarbamimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxycarbamimidoyl group can yield oximes or nitriles, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar phenyl ring structure but different functional groups.

    Hydrogen bromide: A simpler compound used in various chemical reactions but lacks the complexity of [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate.

Uniqueness

What sets [4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate apart is its combination of a hydroxycarbamimidoyl group and a dimethylsulfamate group, which provides unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBVSASWXRFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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